molecular formula C11H15NO B5321799 2-(4-ethylphenyl)-N-methylacetamide

2-(4-ethylphenyl)-N-methylacetamide

Cat. No.: B5321799
M. Wt: 177.24 g/mol
InChI Key: DNQKRBFXWKUFLX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-N-methylacetamide is a substituted acetamide featuring a 4-ethylphenyl group attached to the α-carbon of the acetamide backbone and an N-methyl group. This compound is structurally characterized by its moderate electron-donating ethyl substituent, which enhances lipophilicity compared to simpler phenylacetamides.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQKRBFXWKUFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-ethylphenyl)-N-methylacetamide with structurally related acetamides, focusing on substituent effects, reactivity, and biological activity.

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Key Substituents Electronic Profile Lipophilicity (LogP)* Reference ID
This compound 4-Ethylphenyl, N-methyl Electron-donating (ethyl) Moderate (~2.5)
2-Azido-N-(4-methylphenyl)acetamide 4-Methylphenyl, azido Electron-neutral (azide) Moderate (~2.3)
N-(4-Chloro-2-nitrophenyl)acetamide 4-Chloro-2-nitrophenyl Electron-withdrawing (Cl, NO₂) High (~3.1)
iCRT3 (Wnt inhibitor) 4-Ethylphenyl-oxazole, sulfanyl Mixed (polar oxazole) High (~3.8)
N-(4-Nitrophenyl)-2-phenylacetamide 4-Nitrophenyl Electron-withdrawing (NO₂) Moderate (~2.7)

*Estimated using fragment-based methods (e.g., Wildman-Crippen).

  • Electron-Donating vs. Withdrawing Groups: The ethyl group in the target compound donates electrons via induction, stabilizing adjacent positive charges and enhancing hydrophobic interactions. In contrast, nitro (NO₂) or chloro (Cl) substituents (e.g., in ) withdraw electrons, increasing reactivity in nucleophilic substitutions but reducing bioavailability due to higher polarity.
  • Lipophilicity : The ethyl group increases logP compared to methyl () but remains lower than bulkier hydrophobic groups (e.g., benzyl in ).

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